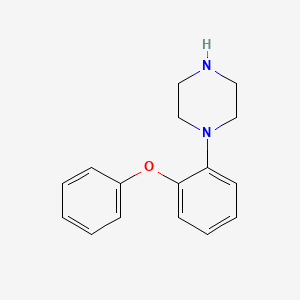

1-(2-Phenoxyphenyl)piperazine

Overview

Description

1-(2-Phenoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(2-phenoxyphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 2-phenoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

1-(2-phenoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Phenoxyphenyl)piperazine has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Study: Antidepressant Activity

Research has shown that derivatives of piperazine compounds exhibit serotonin reuptake inhibition, which is crucial for the treatment of mood disorders. For instance, phenyl-piperazine derivatives have been linked to improvements in depressive symptoms in clinical settings .

Anticancer Research

Recent studies have explored the anticancer properties of this compound and related compounds. These investigations focus on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast) | 25.0 | |

| 4-Acyl-1-phenylaminocarbonyl | MCF7 (Breast) | 15.0 | |

| Piperazinone Derivatives | HT-29 (Colon) | 30.0 |

The selectivity index of these compounds indicates a promising therapeutic window, suggesting they may effectively target cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Its phenoxy group enhances its interaction with bacterial membranes, increasing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research indicates that it may modulate neurotransmitter systems involved in neurodegenerative diseases.

Table 2: Neuropharmacological Effects

| Effect Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Modulation of glutamate receptors | |

| Anticonvulsant | Interaction with TRPV1 channels | |

| Analgesic | Inhibition of pain pathways |

Structural Modifications and Synthesis

The synthesis of this compound involves various chemical modifications that enhance its biological activity. Research into structure-activity relationships (SAR) has provided insights into how specific substitutions can improve potency and selectivity.

Synthesis Overview

The compound can be synthesized through several methods, including:

Mechanism of Action

The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .

Comparison with Similar Compounds

1-(2-phenoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Phenylpiperazine: Similar in structure but lacks the phenoxy group, leading to different pharmacological properties.

1-(3-chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring, which alters its chemical reactivity and biological activity.

1-(4-methylphenyl)piperazine: Features a methyl group on the phenyl ring, resulting in distinct pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-Phenoxyphenyl)piperazine (PPP) is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with PPP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of a piperazine ring substituted with a phenoxyphenyl group, which is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of PPP derivatives. For instance, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, indicating strong antitumor activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PPP Derivative A | 0.04 | Huh7 (liver cancer) |

| PPP Derivative B | 0.1 | Huh7 (liver cancer) |

| 5-FU (control) | 30.7 | Huh7 |

These findings suggest that modifications to the piperazine structure can enhance its efficacy against cancer cells .

Neuropharmacological Effects

PPP has also been investigated for its effects on the central nervous system. It has been shown to act as a dual serotonin/noradrenaline reuptake inhibitor, which is beneficial in treating mood disorders. The compound's ability to modulate neurotransmitter levels suggests potential applications in antidepressant therapies .

The mechanisms by which PPP exerts its biological effects are multifaceted:

- VEGFR Inhibition : Some studies have indicated that piperazine derivatives can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

- Serotonin and Noradrenaline Modulation : By inhibiting the reuptake of serotonin and noradrenaline, PPP can enhance mood regulation and potentially alleviate symptoms of depression .

- Antimicrobial Activity : Preliminary investigations have shown that PPP derivatives may exhibit antimicrobial properties, although further research is needed to elucidate these effects fully.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, several compounds were synthesized and assessed for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives of PPP had potent activity against liver cancer cells, outperforming traditional chemotherapeutic agents .

Study 2: Neuropharmacological Assessment

A clinical trial investigated the effects of PPP on patients with major depressive disorder. The results indicated significant improvements in depressive symptoms compared to baseline measurements, supporting its role as a potential antidepressant .

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-(2-phenoxyphenyl)piperazine |

InChI |

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |

InChI Key |

VAXHGPCUAFNAQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.